(2,3-Difluorophenyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

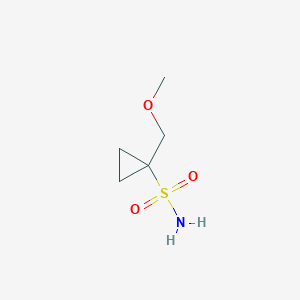

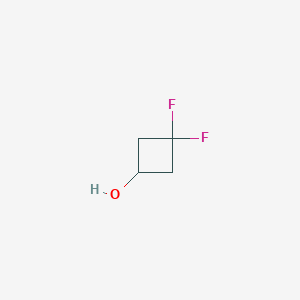

“(2,3-Difluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 60481-38-1 . It has a molecular weight of 180.58 and is typically stored at room temperature . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2,3-difluorophenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H .Physical And Chemical Properties Analysis

“(2,3-Difluorophenyl)hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 180.58 .Aplicaciones Científicas De Investigación

Chemical Reactivity and Biological Activities : A study by Mary et al. (2021) explored the structural and reactivity properties of hydrazine derivatives, including (E)-3-((2-(2,5-difluorophenyl)hydrazono)methyl)-4H-chromen-4-one (DFH). They found that these compounds exhibit increasing stability and decreasing reactivity based on orbital energies. Molecular docking studies predicted antitumor activity higher than standard drugs, and molecular dynamics simulations confirmed stable interactions with proteins, suggesting potential applications in cancer research (Mary et al., 2021).

Environmental Detection : The detection of hydrazine, a major water pollutant, has been studied using a novel sensor based on hydrazine derivatives. Tahernejad-Javazmi et al. (2018) developed a sensor that increased the electrochemical signal of hydrazine, showing potential for environmental monitoring (Tahernejad-Javazmi et al., 2018).

Photosynthesis Research : Heath (1971) discovered that hydrazine can act as an electron donor in photosynthesis, specifically on the oxidizing side of Photosystem II. This finding is important for understanding electron flow in chloroplasts inhibited at the water-oxidation site (Heath, 1971).

Tumor Induction Studies : Research has been conducted on the tumorigenicity of hydrazine derivatives. For instance, Nagel et al. (1975) demonstrated the tumorigenicity of n-butyl- and n-propylhydrazine hydrochlorides in mice, contributing to the understanding of the potential carcinogenic effects of these chemicals (Nagel et al., 1975).

Metabonomic Analysis of Toxicity : Bollard et al. (2005) studied hydrazine toxicity in rats and mice using metabonomics. They discovered interspecies variations and identified specific metabolites of hydrazine, providing insights into the differential metabolic effects of hydrazine toxicity (Bollard et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(2,3-difluorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFAWGYUVRQFQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluorophenyl)hydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)